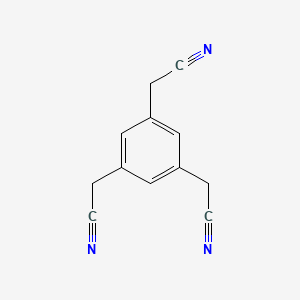

2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile

描述

2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile (BTAN, CAS: 80935-59-7) is a symmetric aromatic compound featuring a benzene core substituted with three acetonitrile (-CH₂CN) groups at the 1,3,5-positions. Its molecular formula is C₁₂H₉N₃ (MW: 195.22 g/mol), and it is commercially available with ≥98% purity . BTAN is a critical monomer in synthesizing sp² carbon-conjugated covalent organic frameworks (COFs) via the Knoevenagel condensation reaction. These COFs exhibit high crystallinity, stability, and applications in uranium detection, photoreduction, and antibacterial activity .

属性

IUPAC Name |

2-[3,5-bis(cyanomethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIMSNKURDQYSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CC#N)CC#N)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile involves the reaction of triphenylethylene with an excess of trichloroacetonitrile under basic conditions . This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired quality for industrial applications .

化学反应分析

Types of Reactions

2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the nitrile groups are replaced by other functional groups.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Condensation Reactions: The compound can react with other molecules to form larger, more complex structures through condensation reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

科学研究应用

2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile, also known as 1,3,5-benzenetriacetonitrile, is an organic compound with the molecular formula C12H9N3 . It appears as a colorless to pale yellow solid and is soluble in various organic solvents. This compound is primarily used as a reagent in organic synthesis for creating complex molecules, developing pharmaceutical ingredients, and producing specialty chemicals and materials .

Scientific Research Applications

This compound has a wide array of applications in scientific research:

- Chemistry It is used as a reagent in organic synthesis to create complex organic molecules. It is often involved in Knoevenagel condensation reactions.

- Biology It can be used in the synthesis of biologically active molecules for research purposes.

- Medicine It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Industry It is used in the production of specialty chemicals and materials. Zhengzhou Alfa Chemical Co., Ltd shares their expertise in COFs/MOFs development partnerships with customers, develops customize specific COFs/MOFs according to the different chemical reactions, will enable you to lower operating costs and give you a decisive advantage in a changing market .

Use in Material Synthesis

This compound is used in the synthesis of novel materials such as covalent organic frameworks (COFs) . Its use in the synthesis of materials with extended π-conjugated systems suggests that it may contribute to the properties of these materials, such as their conductivity and structural stability.

As a CO Source

Benzene-1,3,5-triyl triformate (TFBen), a derivative of this compound, has been proven as a potent and non-reacting CO source in carbonylation reactions . TFBen's character as a potent and non-reacting CO source has been demonstrated through successful synthetic applications in carbonylation reactions . It is also used in the carbonylative synthesis of various carbonyl-containing compounds .

Chemical Reactions

2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile undergoes various types of chemical reactions:

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the nitrile groups are replaced by other functional groups. Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

- Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products. Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, while lithium aluminum hydride or sodium borohydride are typical reducing agents.

- Condensation Reactions: The compound can react with other molecules to form larger, more complex structures through condensation reactions.

作用机制

The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile exerts its effects is primarily through its reactivity with other molecules. The nitrile groups in the compound can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues of BTAN

The following compounds share structural or functional similarities with BTAN:

2,2',2''-(2,4,6-Trimethylbenzene-1,3,5-triyl)triacetonitrile

- CAS : 16144-65-3

- Molecular Formula : C₁₅H₁₅N₃ (MW: 237.31 g/mol)

- Key Features :

2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triacetonitrile

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Differences

Electronic Properties :

- The triazine derivative’s nitrogen-rich core enhances electron-deficient character, improving charge transport in COFs compared to BTAN-based frameworks .

- Methyl groups in the trimethyl variant may reduce crystallinity due to steric hindrance .

Synthetic Utility: BTAN is widely used in Knoevenagel reactions with aldehydes (e.g., TFPT) to form cyano-based COFs . The triazine derivative requires specialized triazine-containing aldehydes, complicating synthesis but enabling tailored electronic properties .

Stability and Solubility :

- BTAN-derived COFs (e.g., TFPT-BTAN) exhibit stability in harsh conditions (e.g., acidic/basic media) .

- The triazine derivative’s solubility in polar aprotic solvents (DMSO, DMF) facilitates solution-processed COF fabrication .

BTAN-Based COFs

- TFPT-BTAN : Demonstrates selective uranium detection (LOD: 0.28 μM) and photoreduction of UVI to UIV .

- NDA-TN-AO : Exhibits antibacterial activity due to conjugated backbones and amidoxime functionalization .

Triazine Derivative COFs

- Enhanced π-conjugation from the triazine core improves photocatalytic performance, though applications remain under exploration .

Trimethylbenzene Derivative

生物活性

2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile (CAS No. 80935-59-7) is an organic compound with the molecular formula CHN. This compound has garnered attention in various fields including organic synthesis and materials science due to its unique structural properties and reactivity. Understanding its biological activity is essential for its potential applications in medicinal chemistry and material sciences.

- Molecular Weight : 195.22 g/mol

- Appearance : Colorless to pale yellow solid

- Solubility : Highly soluble in various organic solvents

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions, particularly:

- Knoevenagel Condensation Reactions : This reaction is crucial for synthesizing complex organic molecules which may exhibit biological activity.

- Electron Transfer : The compound's extended π-conjugated system suggests a role in electron transfer processes, which are vital in biological systems.

Biochemical Pathways

Research indicates that compounds similar to this compound can influence biochemical pathways related to:

- Antioxidant Activity : Compounds with nitrile groups have been shown to exhibit antioxidant properties.

- Cellular Signaling : The ability to form covalent bonds with biological molecules may impact signaling pathways.

Case Study 1: Synthesis of Covalent Organic Frameworks (COFs)

A study highlighted the use of this compound in the synthesis of chemically robust COFs. These materials demonstrated excellent stability and porosity under extreme conditions, making them suitable for applications in drug delivery and catalysis .

| Property | COF Material |

|---|---|

| Stability | High |

| Porosity | Excellent |

| Chemical Resistance | Strong against acids/bases |

Case Study 2: Antioxidant Activity

Another investigation evaluated the antioxidant properties of similar nitrile compounds. Results indicated that these compounds could scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related diseases .

Pharmacokinetics

As a research chemical primarily used for synthesis rather than direct pharmacological applications, detailed pharmacokinetic data is limited. However, studies suggest that the compound's solubility and reactivity could influence its absorption and distribution in biological systems.

Applications in Medicine and Industry

The compound is being explored for various applications including:

- Pharmaceutical Intermediates : Its reactivity allows it to serve as a building block for biologically active molecules.

- Material Science : Used in developing advanced materials with specific electronic properties.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile, and how can its purity be validated?

- Methodological Answer : Synthesis may involve trimerization of acetonitrile derivatives via nucleophilic aromatic substitution or transition-metal-catalyzed cyanation reactions. For purity validation, use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can assess purity quantitatively. Reference protocols for nitrile characterization in similar aromatic systems (e.g., benzonitrile derivatives) can guide analytical workflows .

Q. How can researchers determine the thermodynamic stability of this compound under varying conditions?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure decomposition temperatures and reaction calorimetry to quantify enthalpy changes (ΔH). Compare experimental data with computational predictions (e.g., density functional theory (DFT) for bond dissociation energies). For example, thermodynamic parameters (ΔrH°, ΔrS°) for analogous nitriles, such as 3,5-dinitrobenzonitrile, have been reported using NIST-standardized methods .

Q. What solvent systems are optimal for recrystallizing this compound, and how does solubility vary with temperature?

- Methodological Answer : Screen solvents like acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM) using phase-solubility diagrams. Measure solubility at 25°C, 50°C, and 80°C to identify temperature-dependent crystallization conditions. For example, benzonitrile derivatives in were analyzed in acetonitrile-based systems, suggesting similar polar aprotic solvents for recrystallization .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway for this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT or coupled-cluster theory) to model reaction pathways and transition states. Tools like the ICReDD framework integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) and reducing trial-and-error cycles . For example, reaction path searches for similar aromatic systems have successfully identified energy minima and kinetic barriers .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer : Combine multiple techniques:

- X-ray crystallography for definitive structural confirmation.

- Dynamic NMR to assess conformational flexibility in solution.

- Infrared (IR) spectroscopy to verify nitrile group stretching frequencies (~2240 cm⁻¹).

Cross-validate with computational simulations (e.g., NMR chemical shift prediction via Gaussian software) to reconcile discrepancies .

Q. How can this compound be applied in designing coordination polymers or metal-organic frameworks (MOFs)?

- Methodological Answer : Utilize its trigonal symmetry and nitrile ligands to coordinate with transition metals (e.g., Cu(I), Ag(I)). Screen metal precursors (e.g., AgNO₃) in polar solvents under solvothermal conditions. Characterize MOFs via powder X-ray diffraction (PXRD) and Brunauer-Emmett-Teller (BET) surface area analysis. Similar nitrile-based ligands in (e.g., trifluoromethylthio derivatives) have been used in supramolecular chemistry .

Key Considerations for Researchers

- Contradiction Management : Conflicting data (e.g., computational vs. experimental bond lengths) require iterative validation. Use multi-technique workflows (e.g., crystallography + DFT) .

- Safety Protocols : Nitriles may release toxic HCN under decomposition; monitor via gas sensors during thermal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。